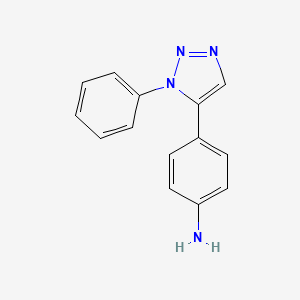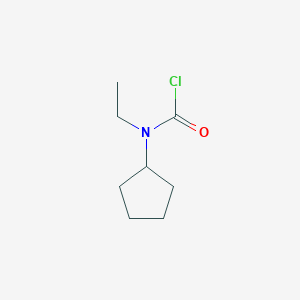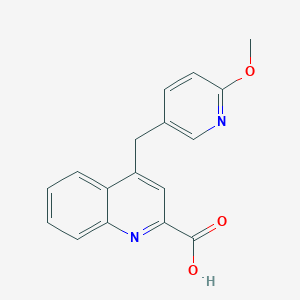
Methyl 2-(1-benzothiophen-3-ylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-benzothiophen-3-ylamino)benzoate is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of Methyl 2-(1-benzothiophen-3-ylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzothiophene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol to yield the final product .
Analyse Des Réactions Chimiques
Methyl 2-(1-benzothiophen-3-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
Methyl 2-(1-benzothiophen-3-ylamino)benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-(1-benzothiophen-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Comparaison Avec Des Composés Similaires
Methyl 2-(1-benzothiophen-3-ylamino)benzoate can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share a common benzothiophene core but differ in their functional groups and specific biological activities. This compound is unique due to its specific ester and amino functional groups, which contribute to its distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C16H13NO2S |
|---|---|
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
methyl 2-(1-benzothiophen-3-ylamino)benzoate |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)12-7-2-4-8-13(12)17-14-10-20-15-9-5-3-6-11(14)15/h2-10,17H,1H3 |
Clé InChI |
SOGGCIRHDVMUPX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)



![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)

![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


